Pyrazolo[1,5-a]pyridine-3-carbonyl chloride
Overview
Description
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is a unique chemical compound with the empirical formula C8H5ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Pyrazole derivatives, including Pyrazolo[1,5-a]pyridine-3-carbonyl chloride, are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The synthesis of these compounds is an important area of organic chemistry due to their proven applicability and versatility as synthetic intermediates .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrazolo[1,5-a]pyridine-3-carbonyl chloride include its empirical formula (C8H5ClN2O) and molecular weight (180.59) .Scientific Research Applications
Synthesis and Functionalization
Cycloaddition Reactions : Pyrazolo[1,5-a]pyridines have been synthesized through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. These reactions proceed in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature (Ravi et al., 2017).
Heterocyclic Analogues Synthesis : An efficient synthesis of various [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones by reacting 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or with 3-chloroquinoline-2-carbonyl chloride has been described (Eller et al., 2006).
Chemical Properties and Applications
Chemoselective Synthesis : A method for the chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives via a three-component reaction catalyzed by sodium chloride in aqueous medium under ultrasound irradiation is established. This method offers high yields and environmental benefits (Dandia et al., 2014).
Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, covering a range of biomedical applications, with over 5500 references, including 2400 patents (Donaire-Arias et al., 2022).
Functionalization Reactions : Studies on the functionalization reactions of pyrazolo[1,5-a]pyridine derivatives have been conducted, exploring their potential applications in various fields (Yıldırım et al., 2005).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential corrosion inhibitors for metals in acidic environments. These studies include computational and electrochemical methods to understand the inhibition mechanisms (Sudheer & Quraishi, 2015).
Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors for mild steel in hydrochloric acid has been studied. These derivatives act as mixed-type inhibitors, with benefits in terms of eco-friendliness and efficiency (Dandia et al., 2013).
Safety And Hazards
Future Directions
The future directions for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride and similar compounds involve continued focus on preparing this functional scaffold and finding new and improved applications . This includes synthesizing structurally diverse pyrazole derivatives and exploring their diverse and valuable synthetical, biological, and photophysical properties .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAHAHYHAQTEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383685 | |
Record name | pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
CAS RN |
78933-24-1 | |
Record name | pyrazolo[1,5-a]pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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